Bromodomain IN-1

Epigenetics Cancer Research Chemical Probe

BET inhibitor substitution often fails due to divergent PK/selectivity profiles, confounding target validation. Bromodomain IN-1 (WO2016069578A1, compound 4) solves this: - BRD4 IC50: 2.6 nM; Kd 1-3 nM for BRD2/3/4/BRDT - Orally bioactive for in vivo oncology models - CYP IC50 >20 µM (minimizes DDI in combination screens) Ideal for MYC-driven cancer & chromatin biology studies.

Molecular Formula C22H23ClN4O3S
Molecular Weight 459.0 g/mol
Cat. No. B12426079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromodomain IN-1
Molecular FormulaC22H23ClN4O3S
Molecular Weight459.0 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OCCCO)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C22H23ClN4O3S/c1-12-13(2)31-22-19(12)20(15-5-7-16(23)8-6-15)24-17(11-18(29)30-10-4-9-28)21-26-25-14(3)27(21)22/h5-8,17,28H,4,9-11H2,1-3H3/t17-/m0/s1
InChIKeySSOICPCYGKNSNG-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromodomain IN-1 Procurement Guide


Bromodomain IN-1 (CAS 1914120-48-1, molecular weight 458.96, formula C22H23ClN4O3S) is a synthetic small-molecule bromodomain inhibitor. It is described in the primary literature as a BET (bromodomain and extra-terminal) family inhibitor , and was originally disclosed as Compound 4 in patent WO2016069578A1 [1]. Its chemical structure features a 6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core . The compound is intended for use as a research tool to probe the function of acetyl-lysine recognition by bromodomain-containing proteins, particularly in the context of transcriptional regulation and oncogenesis [2].

Workflow BET bromodomain inhibition studies
Target BRD4-dependent transcriptional assay context
Mechanism Epigenetic reader domain probe

Bromodomain IN-1 Generic Substitution Risk


Within the class of BET bromodomain inhibitors, direct substitution is not recommended due to the absence of published, head-to-head quantitative profiling. Bromodomain IN-1, as Compound 4 from patent WO2016069578A1, has been characterized for its plasma exposure profile in rats following both IV and oral administration, a parameter that is not a universal feature of all BET tool compounds [1]. In contrast, a widely used BET inhibitor like (+)-JQ1 demonstrates a different pharmacokinetic profile, with high clearance and a short half-life in rodents [2]. This divergence in key in vivo parameters means that substituting Bromodomain IN-1 with a more common BET inhibitor could confound pharmacodynamic and efficacy interpretations, particularly in studies designed to replicate the specific in vivo findings associated with the WO2016069578A1 patent series. The quantitative evidence below, while limited in scope, highlights the unique data points that define Bromodomain IN-1's current research value proposition.

Chemotype divergence
Diazepine vs. triazolothienodiazepine scaffolds may shift selectivity profiles and target engagement windows.
Potency context mismatch
BRD4 inhibition potency differs markedly from pan-BET inhibitors such as OTX015 or I-BET762; assay concentration context may not transfer directly.
CYP interaction profile
CYP inhibition liability varies across BET inhibitors; OTX015 is a CYP3A4 substrate/inhibitor, while Bromodomain IN-1 shows minimal interaction up to 20 µM in reported assays.

Bromodomain IN-1 Quantitative Differentiation


BRD4 Inhibitory Potency vs. I-BET762

Bromodomain IN-1 (Compound 4) was directly compared to Compounds 1, 3, and 5 from the same patent (WO2016069578A1) for its ability to bind the first (BRD4(1)) and second (BRD4(2)) bromodomains of BRD4 [1]. While the patent does not provide a numerical IC50 value, it presents binding activity curves that visually demonstrate the relative potency of the series. This intra-patent context is the only available direct comparison for Bromodomain IN-1 and establishes it as one of the active members of the chemical series .

BRD4 Inhibition vs. I-BET762
Data to verify
2.6 nM vs. 36.1 nM (12.9× difference)
Supports BRD4 inhibition assay context
Cross-study comparison; assay conditions may vary
Epigenetics Cancer Research Chemical Probe

BRD4-BD1 Potency vs. (+)-JQ1

Bromodomain IN-1 (Compound 4) was evaluated in a rat pharmacokinetic study alongside other patent compounds . The patent includes a figure (Figure 7) showing the plasma concentration-time curve for Compound 4 after both intravenous (IV) and oral (PO) administration to male Sprague-Dawley rats [1]. This demonstrates that the compound is orally bioavailable and achieves measurable systemic exposure, a critical attribute for in vivo studies. In contrast, the widely used BET inhibitor (+)-JQ1 is known to have limited oral bioavailability and a short half-life, often requiring alternative formulations or dosing routes for sustained target engagement [2].

BRD4-BD1 vs. (+)-JQ1
Reported
2.6 nM vs. 77 nM (29.6× difference)
Supports BRD4-BD1 target engagement review
Cross-study comparison; cell-free assay context
Drug Discovery In Vivo Pharmacology ADME

BET Family Profiling vs. Pan-BET Inhibitors

Bromodomain IN-1 is defined by a specific 6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core . This scaffold is distinct from other common BET inhibitor chemotypes, such as the triazolothienodiazepine of (+)-JQ1 or the isoxazole azepine of I-BET151 [1]. The patent WO2016069578A1 extensively defines the chemical space around this core, providing a clear starting point for medicinal chemistry optimization. For researchers building structure-activity relationships (SAR) or designing novel PROTACs, the unique and defined chemical structure of Bromodomain IN-1 offers a different vector for derivatization compared to more extensively explored inhibitor scaffolds [2].

BET Family Binding
Reported
Kd 1.0–3.0 nM (BRD2/3/4/BRDT) vs. 92–112 nM (OTX015)
Reported broad BET-family binding affinity
TR-FRET assay context; OTX015 as reference
Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Bromodomain IN-1 Application Scenarios


Precision Epigenetic Target Validation

Given the patent-disclosed oral exposure profile in rats, Bromodomain IN-1 is an appropriate tool for initial in vivo pharmacology studies . Researchers aiming to reproduce or build upon the findings of WO2016069578A1 should prioritize this compound to maintain consistency with the reported pharmacokinetic behavior [1]. While quantitative PK parameters are not provided, the data confirm oral bioavailability, a critical feature that may be lacking in other standard BET probes like (+)-JQ1 [2].

In Vivo Efficacy with Oral Bioavailability

The unique 6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core of Bromodomain IN-1 provides a fertile starting point for SAR studies . Medicinal chemists can use this compound as a reference to design and synthesize novel derivatives, exploring a chemical space distinct from the widely investigated triazolothienodiazepine series [1]. The patent WO2016069578A1 offers a blueprint for substitution patterns around this core, accelerating the hit-to-lead process [2].

BET-Dependent Transcriptional Regulation

The distinct chemical structure of Bromodomain IN-1 makes it a valuable warhead for designing novel PROTACs . Since the linker attachment point and vector differ from those of (+)-JQ1-based PROTACs, this can lead to the recruitment of different E3 ligases or achieve unique ternary complex geometries, potentially improving degradation efficiency or selectivity for neosubstrates [1]. This provides a strategic advantage in PROTAC development projects seeking to overcome resistance or improve potency [2].

Combination Therapy with Minimal CYP Interference

Researchers investigating the functional selectivity of BET inhibitors can use Bromodomain IN-1 as a representative of its specific chemotype . By comparing its transcriptional and phenotypic effects in cell-based assays against those of (+)-JQ1 or I-BET151, scientists can deconvolute chemotype-specific responses [1]. This is a critical step in understanding the nuanced biology of bromodomain inhibition and in identifying the most suitable tool compound for a given disease model [2].

Application
Selection Property
Validation Focus
BRD4 target engagement studies
BRD4 inhibition potency context
MYC transcriptional endpoint monitoring
In vivo BET-dependent model research
Oral bioavailability context
Systemic target engagement assessment
BET-family transcriptional profiling
Broad BET binding affinity context
ChIP-seq / RNA-seq endpoint analysis
Combination study with low CYP interaction
CYP inhibition assay context
Drug-drug interaction assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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